![molecular formula C12H14N4OS B6501768 N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013796-94-5](/img/structure/B6501768.png)
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is 262.08883226 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- F2447-0093 derivatives have demonstrated antibacterial effects. Researchers have explored their potential against various bacterial strains, making them promising candidates for novel antibiotics .
- Some derivatives of F2447-0093 exhibit activity against mycobacteria, including Mycobacterium tuberculosis. These compounds could contribute to the development of new antitubercular drugs .
- Imidazole-containing compounds, including F2447-0093, have shown anti-inflammatory properties. They may modulate immune responses and reduce inflammation in various disease contexts .
- Certain F2447-0093 derivatives exhibit antitumor activity. Researchers have investigated their effects on cancer cell lines, particularly in prostate cancer .
- Imidazole-based compounds, including F2447-0093, have been explored for their potential in managing diabetes. These molecules may influence glucose metabolism and insulin sensitivity .
- F2447-0093 derivatives possess antioxidant properties. Their ability to scavenge free radicals could be relevant in preventing oxidative stress-related diseases .
Antibacterial Activity
Antimycobacterial Properties
Anti-Inflammatory Effects
Antitumor Potential
Antidiabetic Properties
Antioxidant Activity
Wirkmechanismus
Target of Action
The primary targets of the compound F2447-0093 are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets due to its heterocyclic moieties
Mode of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interactions of F2447-0093 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the wide range of activities reported for similar compounds, it is likely that F2447-0093 affects multiple pathways and has downstream effects on various cellular processes
Pharmacokinetics
Compounds with similar structures are known to be highly soluble in water and other polar solvents , which could influence their bioavailability
Result of Action
Given the wide range of activities reported for similar compounds, it is likely that F2447-0093 has diverse effects at the molecular and cellular levels
Eigenschaften
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-7-6-9(16(2)15-7)11(17)14-12-13-8-4-3-5-10(8)18-12/h6H,3-5H2,1-2H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIGKCHDSRNLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)CCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.